2,4-Dichloro-5-nitro-1,3-thiazole

Descripción general

Descripción

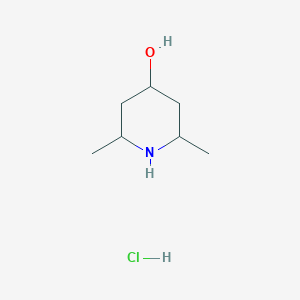

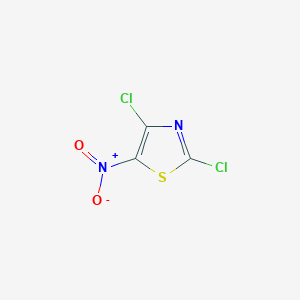

“2,4-Dichloro-5-nitro-1,3-thiazole” is a heterocyclic compound with the molecular formula C3Cl2N2O2S . It is a pale yellow solid with a strong odor. This compound is used for research purposes .

Molecular Structure Analysis

The molecular structure of “2,4-Dichloro-5-nitro-1,3-thiazole” consists of a five-membered thiazole ring with two chlorine atoms and a nitro group attached . The molecular weight of this compound is 199.02 .

Physical And Chemical Properties Analysis

“2,4-Dichloro-5-nitro-1,3-thiazole” has a molecular weight of 199.02 and a melting point of 36-38°C . It is a pale yellow solid with a strong odor.

Aplicaciones Científicas De Investigación

Fluorophore Design and Photophysical Properties

Studies have shown that thiazole-based compounds, including those with nitro groups, exhibit unique photophysical properties making them valuable as fluorophores. The influence of regioisomerism on the photophysical characteristics of these compounds has been explored, revealing that nitro groups do not quench fluorescence as expected. Instead, they contribute to significant quantum yields, indicating their potential in the design of new fluorophores for imaging and analytical applications (Habenicht et al., 2015).

Corrosion Inhibition

Research on thiadiazole derivatives, closely related to the thiazole class, has identified their effectiveness as corrosion inhibitors for metals. These compounds, including variations with nitro and chloro substituents, have been tested in acidic environments to protect mild steel. Their inhibition efficiency correlates with molecular properties, such as dipole moment and orbital energies, highlighting their potential in corrosion prevention technologies (Bentiss et al., 2007).

Synthetic Chemistry and Medicinal Applications

Thiazole and its derivatives play a significant role in synthetic chemistry, offering pathways to a variety of bioactive molecules. For instance, the synthesis of thiazolopyrimidinones under microwave irradiation demonstrates the utility of thiazole compounds in developing potentially therapeutic agents. Such synthetic strategies enhance the efficiency and yield of compounds with anticipated biological activities (Djekou et al., 2006).

Green Chemistry

The development of eco-friendly synthetic methods is a crucial aspect of modern chemistry. For example, the synthesis of 2-aryl-1,3,4-oxadiazole derivatives from nitroethene and hydrazides without the use of catalysts and under room temperature conditions exemplifies advancements towards more sustainable chemical processes. This method highlights the role of nitro-substituted compounds in facilitating green chemistry approaches (Zhu et al., 2015).

Structural and Molecular Interactions

The study of co-crystals involving thiazole derivatives, such as the 1:1 co-crystal of 2-amino-5-nitro-1,3-thiazole with 4-aminobenzoic acid, provides insights into the intermolecular interactions that govern crystal formation. These interactions are critical for understanding the material properties and for designing compounds with desired physical characteristics (Lynch, 2001).

Safety And Hazards

Propiedades

IUPAC Name |

2,4-dichloro-5-nitro-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3Cl2N2O2S/c4-1-2(7(8)9)10-3(5)6-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNWUPQUTAGSGOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(SC(=N1)Cl)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3Cl2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40551223 | |

| Record name | 2,4-Dichloro-5-nitro-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40551223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dichloro-5-nitro-1,3-thiazole | |

CAS RN |

107190-42-1 | |

| Record name | 2,4-Dichloro-5-nitro-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40551223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(Phenylmethoxy)acetyl]-L-phenylalanine](/img/structure/B180743.png)